(4-Boc-amino-tetrahydrothiopyran-4-YL)-acetic acid

CAS No.: 946761-08-6

Cat. No.: VC4519513

Molecular Formula: C12H21NO4S

Molecular Weight: 275.36

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946761-08-6 |

|---|---|

| Molecular Formula | C12H21NO4S |

| Molecular Weight | 275.36 |

| IUPAC Name | 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]thian-4-yl]acetic acid |

| Standard InChI | InChI=1S/C12H21NO4S/c1-11(2,3)17-10(16)13-12(8-9(14)15)4-6-18-7-5-12/h4-8H2,1-3H3,(H,13,16)(H,14,15) |

| Standard InChI Key | OYPLUWVUSWPNPN-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1(CCSCC1)CC(=O)O |

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

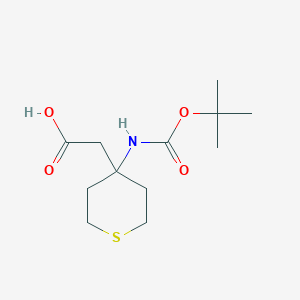

(4-Boc-amino-tetrahydrothiopyran-4-yl)acetic acid features a six-membered thiopyran ring with a sulfur atom replacing the oxygen found in analogous tetrahydropyran derivatives. The Boc group protects the amine at the 4-position of the ring, while the acetic acid moiety extends from the same carbon (Figure 1). The molecular formula is C₁₂H₂₁NO₄S, with a molecular weight of 275.36 g/mol .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 946761-08-6 | |

| Molecular Formula | C₁₂H₂₁NO₄S | |

| Molecular Weight | 275.36 g/mol | |

| SMILES Notation | O=C(O)CC1(NC(OC(C)(C)C)=O)CCSCC1 | |

| Boiling Point | Not reported | – |

| Melting Point | Not reported | – |

The thiopyran ring’s sulfur atom enhances electron density and polarizability compared to oxygen-containing analogues, influencing reactivity in nucleophilic substitutions and redox reactions .

Structural Comparison with Tetrahydropyran Analogues

Replacing sulfur with oxygen yields (4-Boc-amino-tetrahydropyran-4-yl)acetic acid (CAS: 946682-30-0), which has a molecular weight of 259.30 g/mol . The sulfur atom increases the molecular weight by ~16 g/mol and alters the compound’s lipophilicity, a critical factor in drug bioavailability .

Table 2: Thiopyran vs. Tetrahydropyran Derivatives

| Property | Thiopyran Derivative | Tetrahydropyran Derivative |

|---|---|---|

| Molecular Weight | 275.36 g/mol | 259.30 g/mol |

| Ring Atom | Sulfur | Oxygen |

| LogP (Predicted) | Higher | Lower |

| Bioavailability | Enhanced membrane permeability | Moderate |

Synthesis and Manufacturing

Boc Protection Strategy

The Boc group is introduced to protect the amine during synthesis, preventing unwanted side reactions. This is typically achieved using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions . The acetic acid moiety is appended via alkylation or Michael addition reactions, leveraging the nucleophilicity of the thiopyran ring’s sulfur atom .

Key Synthetic Routes

-

Amine Protection:

The primary amine on tetrahydrothiopyran-4-amine reacts with Boc anhydride in tetrahydrofuran (THF) to form the Boc-protected intermediate . -

Acetic Acid Incorporation:

A nucleophilic substitution reaction introduces the acetic acid group, often using bromoacetic acid or its esters . -

Deprotection and Purification:

Acidic hydrolysis (e.g., HCl in dioxane) removes the Boc group if required, followed by purification via column chromatography .

Applications in Pharmaceutical Research

Peptide Synthesis

The compound’s Boc-protected amine and carboxylic acid group enable its use as a bifunctional building block in solid-phase peptide synthesis (SPPS). It enhances peptide stability by introducing conformational constraints via the thiopyran ring .

Neurological Drug Development

Derivatives of this compound are explored for modulating neurotransmitter systems. The sulfur atom facilitates interactions with cysteine residues in ion channels, making it a candidate for treating epilepsy and neurodegenerative diseases .

Bioconjugation and Targeted Drug Delivery

The acetic acid moiety serves as a linker for attaching therapeutic agents to antibodies or nanoparticles. For example, conjugating doxorubicin to monoclonal antibodies via this compound improves tumor-targeted delivery .

Role in Organic Chemistry and Material Science

Building Block for Heterocyclic Compounds

The thiopyran ring is a precursor to sulfoxide and sulfone derivatives, which are pivotal in asymmetric catalysis. The Boc group allows sequential functionalization, enabling the synthesis of complex heterocycles .

Polymer Modification

Incorporating this compound into polyesters or polyamides introduces sulfur-containing side chains, enhancing material properties such as thermal stability and solvent resistance .

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR)

¹H NMR reveals distinct signals for the Boc group’s tert-butyl protons (δ 1.4 ppm) and the thiopyran ring’s methylene groups (δ 2.8–3.2 ppm). ¹³C NMR confirms the carbonyl carbons of the Boc (δ 155 ppm) and acetic acid (δ 170 ppm) groups .

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (λ = 254 nm) is used to assess purity, typically exceeding 99% for pharmaceutical-grade material .

Comparative Analysis with Structural Analogues

The thiopyran derivative’s sulfur atom offers distinct advantages over its tetrahydropyran counterpart:

-

Enhanced Lipophilicity: Improves blood-brain barrier penetration for CNS-targeted drugs .

-

Redox Activity: Participates in disulfide bond formation, enabling stimuli-responsive drug release .

Future Research Directions

-

Exploration of Sulfur-Specific Reactivity: Developing new catalysts leveraging sulfur’s lone pairs.

-

Targeted Cancer Therapies: Optimizing bioconjugation techniques for antibody-drug conjugates (ADCs).

-

Green Synthesis Methods: Reducing solvent waste in large-scale production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume